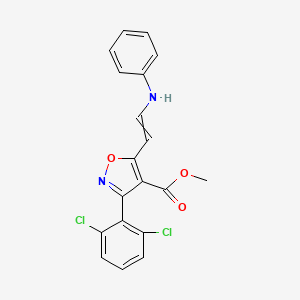
2-Chloro-5-fluorobenzyl bromide
Overview
Description
2-Chloro-5-fluorobenzyl bromide is a chemical compound with the linear formula ClC6H3(F)CH2Br . It has a molecular weight of 223.47 . It is a colorless to light yellow transparent liquid .
Synthesis Analysis
2-Chloro-5-fluorobenzyl bromide can be synthesized by reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzyl bromide is represented by the SMILES stringFc1ccc(Cl)c(CBr)c1 . The InChI representation is 1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 . Chemical Reactions Analysis
2-Chloro-5-fluorobenzyl bromide may be used to synthesize 2-chloro-5-fluorobenzaldehyde .Scientific Research Applications
Proteomics Research
2-Chloro-5-fluorobenzyl bromide is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Synthesis of 2-Chloro-5-fluorobenzyl Aldehyde
This compound can be used to synthesize 2-chloro-5-fluorobenzaldehyde . Aldehydes are important in organic chemistry and biochemistry, and they are often used as intermediates in chemical reactions.
Pharmaceutical Intermediate
2-Chloro-5-fluorobenzyl bromide is an important pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds. For example, it can be used in the alkylation of β-amino esters .
Synthesis of Benzazepines
Benzazepines are a class of compounds that have a seven-membered ring containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals. 2-Chloro-5-fluorobenzyl bromide can be used in the alkylation of β-amino esters to yield benzazepines .
Synthesis of Fluorinated Building Blocks
2-Chloro-5-fluorobenzyl bromide can be used in the synthesis of fluorinated building blocks . Fluorinated compounds have unique properties and are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Organic Reaction Toolbox
This compound can be used in the organic reaction toolbox for chemical synthesis . It can be used in various reactions, including fluorination, which is an important process in the synthesis of many organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-5-fluorobenzyl bromide is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .
Mode of Action
The mode of action of 2-Chloro-5-fluorobenzyl bromide involves a free radical reaction . In this process, the compound loses a bromine atom, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position of another molecule, leading to the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-fluorobenzyl bromide are primarily those involving reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to the synthesis of new organic compounds .
Pharmacokinetics
Given its chemical structure and reactivity, it is likely to be absorbed and distributed in the body where it can participate in various biochemical reactions .
Result of Action
The result of the action of 2-Chloro-5-fluorobenzyl bromide is the formation of new compounds through reactions at the benzylic position . These reactions can lead to the synthesis of a variety of organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of 2-Chloro-5-fluorobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and the specific reactions it undergoes . Furthermore, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVLFQDKJFSFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378601 | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzyl bromide | |
CAS RN |
81778-09-8 | |
| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

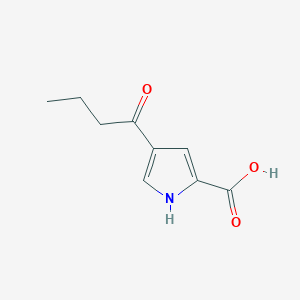
![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)
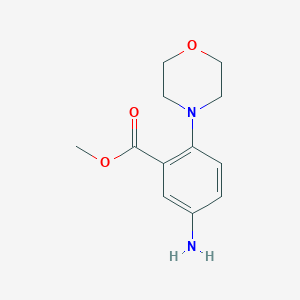

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
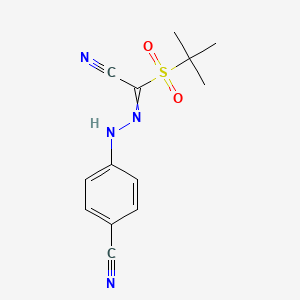
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
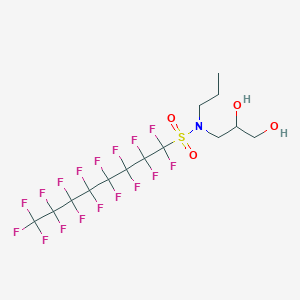
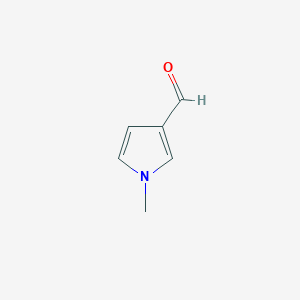
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)
